Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine
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Overview
Description
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one with methylamine in the presence of sodium cyanoborohydride as a reducing agent. The reaction is typically carried out in methanol and requires stirring for about 20 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted naphthalenones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine involves its interaction with molecular targets such as receptors and enzymes. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: This compound is similar but has the methoxy group at a different position on the naphthalene ring.
Uniqueness
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine (C12H17NO) is a synthetic compound derived from tetrahydronaphthalene. Its unique structure, featuring a methoxy group and a naphthalene moiety, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H17NO
- Molecular Weight : 201.27 g/mol
- Structure : The compound consists of a methoxy group attached to a tetrahydronaphthalenyl ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxy group enhances lipophilicity, facilitating cell membrane penetration and receptor binding.
Key Interactions:
- Receptor Binding : The compound is believed to modulate neurotransmitter systems by acting on dopamine and serotonin receptors.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
Biological Activity Data
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that the compound reduced neuronal cell death by enhancing antioxidant enzyme activity .
- Behavioral Studies :
- Synthesis and Biological Evaluation :
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Moderate | Similar MAO-B inhibition profile |
1-Naphthalenol | Low | Primarily antioxidant properties |
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
InChI Key |
KCMZSRFLZZEHBE-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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